molecular formula C16H14ClN3O2 B12157641 N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12157641
M. Wt: 315.75 g/mol
InChI Key: BXNBJDIOXIGLNI-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 5-position and an indole ring substituted with a methoxy group at the 5-position The compound is connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes a reaction with an appropriate acylating agent to form 2-(5-methoxy-1H-indol-1-yl)acetyl chloride.

    Coupling with Pyridine Derivative: The acetyl chloride intermediate is then reacted with 5-chloropyridin-2-amine in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially forming the corresponding amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Evaluated for its pharmacokinetic and pharmacodynamic profiles.

Industry:

  • Potential applications in the development of new materials and chemical processes.
  • Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(5-chloropyridin-2-yl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness:

  • The presence of the chlorine atom on the pyridine ring and the methoxy group on the indole ring imparts unique electronic and steric properties to the compound.
  • These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C16H14ClN3O2/c1-22-13-3-4-14-11(8-13)6-7-20(14)10-16(21)19-15-5-2-12(17)9-18-15/h2-9H,10H2,1H3,(H,18,19,21)

InChI Key

BXNBJDIOXIGLNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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